3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile
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Overview
Description
3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole derivatives are known for their broad range of chemical and biological properties, making them important in the development of new drugs and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile typically involves the reaction of imidazole with an appropriate alkylating agent. One common method is the reaction of imidazole with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: The parent compound of the imidazole family.
2-Methylimidazole: A derivative with a methyl group at the 2-position.
4,5-Diphenylimidazole: A derivative with phenyl groups at the 4 and 5 positions.
Uniqueness
3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile is unique due to the presence of the ethoxy and nitrile groups, which can impart different chemical and biological properties compared to other imidazole derivatives. These functional groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets .
Properties
CAS No. |
798571-58-1 |
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Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(2-imidazol-1-ylethoxy)propanenitrile |
InChI |
InChI=1S/C8H11N3O/c9-2-1-6-12-7-5-11-4-3-10-8-11/h3-4,8H,1,5-7H2 |
InChI Key |
BVQRKSJUNKAYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCOCCC#N |
Origin of Product |
United States |
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